2-(4-Bromobenzyl)butanoic acid 2-(4-Bromobenzyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18643855
InChI: InChI=1S/C11H13BrO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol

2-(4-Bromobenzyl)butanoic acid

CAS No.:

Cat. No.: VC18643855

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromobenzyl)butanoic acid -

Specification

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
IUPAC Name 2-[(4-bromophenyl)methyl]butanoic acid
Standard InChI InChI=1S/C11H13BrO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7H2,1H3,(H,13,14)
Standard InChI Key BVGURJANTDGYGN-UHFFFAOYSA-N
Canonical SMILES CCC(CC1=CC=C(C=C1)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzyl group (C₆H₅CH₂–) substituted with a bromine atom at the para position of the aromatic ring, connected to a four-carbon aliphatic chain terminating in a carboxylic acid group (–CH₂CH₂CH₂COOH). This configuration confers both aromatic stability and acidic reactivity. X-ray crystallography of analogous compounds, such as 4-(4-bromophenyl)butanoic acid, reveals planar aromatic rings and extended aliphatic conformations, which likely apply to 2-(4-bromobenzyl)butanoic acid .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrO₂
Molecular Weight257.12 g/mol
Density (Predicted)~1.5 g/cm³
Boiling Point (Estimated)~351°C
Melting PointNot Reported

The absence of experimental melting point data for 2-(4-bromobenzyl)butanoic acid highlights a critical research gap. By contrast, its isomer 4-(4-bromophenyl)butanoic acid melts at 67°C , suggesting that steric effects from the benzyl substitution may alter phase transitions in the former.

Synthesis and Manufacturing

Primary Synthetic Routes

Two principal methods dominate the synthesis of 2-(4-bromobenzyl)butanoic acid:

Table 2: Comparative Synthesis Methods

MethodReactantsConditionsYieldSource
Suzuki–Miyaura Coupling4-Bromobenzyl bromide, Boronic esterPd catalyst, Base, 80°C~75%*
Alkylation4-Bromobenzyl bromide, Butanoic acidNaOH, Reflux~60%*
Clemmensen Reduction4-(4-Bromophenyl)-4-oxobutanoic acidZn/Hg, HCl, 100°C91.4%

*Estimated based on analogous reactions.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is governed by its polar carboxylic acid group and nonpolar benzyl moiety. It is expected to dissolve in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol, while being insoluble in nonpolar solvents like hexane. Stability studies are lacking, but the bromine atom’s electronegativity may render the compound susceptible to nucleophilic aromatic substitution under basic conditions.

Spectroscopic Data

  • IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid group. The C–Br stretch typically appears at 500–600 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons resonate as a doublet (δ 7.2–7.4 ppm, J = 8 Hz), while the benzylic CH₂ and butanoic acid chain protons appear at δ 2.6–3.1 ppm and δ 1.4–2.3 ppm, respectively.

    • ¹³C NMR: The carbonyl carbon (COOH) resonates at δ 170–175 ppm, with aromatic carbons at δ 120–135 ppm .

Chemical Reactivity and Derivatives

Functional Group Transformations

The carboxylic acid group enables classic reactions such as:

  • Esterification: Treatment with alcohols (e.g., methanol) under acidic conditions yields methyl esters.

  • Amide Formation: Reaction with amines (e.g., NH₃) using coupling agents like DCC produces amide derivatives.

The bromine atom participates in cross-coupling reactions (e.g., Suzuki, Heck), offering pathways to biphenyl or styrene derivatives.

Pharmacologically Active Derivatives

The tert-butoxycarbonyl (Boc)-protected derivative, (R)-4-(4-Bromophenyl)-2-((Boc)amino)butanoic acid (C₁₅H₂₀BrNO₄), exemplifies the compound’s utility in drug discovery. This chiral building block is critical for synthesizing peptidomimetics and enzyme inhibitors.

Applications in Research

Material Science

Future Research Directions

  • Crystallographic Studies: Elucidate the solid-state structure to inform drug design.

  • Pharmacokinetic Profiling: Assess bioavailability and metabolic pathways.

  • Green Synthesis: Develop catalytic methods to reduce reliance on mercury-based reagents .

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